[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol
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Overview
Description
[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol: is an organic compound with a complex tricyclic structure. It is a derivative of tricyclo[3.3.1.1~3,7~]decane, commonly known as adamantane. This compound is characterized by the presence of a bromomethyl group and a hydroxyl group attached to the tricyclic framework. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol typically involves the bromination of tricyclo[3.3.1.1~3,7~]decane derivatives. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to convert the hydroxyl group into a hydrogen atom, forming hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols in polar solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted tricyclo[3.3.1.1~3,7~]decane derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in the formation of hydrocarbons.
Scientific Research Applications
Chemistry: The unique structure of [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol makes it a valuable intermediate in organic synthesis. It is used in the preparation of complex molecules and as a building block for the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a molecular probe. Its tricyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. They are investigated for their antiviral, antibacterial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol involves its interaction with molecular targets through its bromomethyl and hydroxyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity . The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Bromoadamantane: Similar in structure but lacks the hydroxyl group, making it less versatile in chemical reactions.
1-Bromo-3,5-dimethyladamantane: Contains additional methyl groups, which can influence its reactivity and biological activity.
Adamantane: The parent compound, which lacks both the bromomethyl and hydroxyl groups, making it less reactive.
Uniqueness:
- The presence of both bromomethyl and hydroxyl groups in [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol provides unique reactivity and versatility in chemical synthesis.
- Its tricyclic structure offers stability and rigidity, making it a valuable scaffold for the development of new molecules with potential applications in various fields .
Properties
CAS No. |
1758-26-5 |
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Molecular Formula |
C12H19BrO |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
[3-(bromomethyl)-1-adamantyl]methanol |
InChI |
InChI=1S/C12H19BrO/c13-7-11-2-9-1-10(3-11)5-12(4-9,6-11)8-14/h9-10,14H,1-8H2 |
InChI Key |
GHYBKLVOEGRUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CBr)CO |
Origin of Product |
United States |
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